

An In-depth Technical Guide to Methyl 5-amino-3-methylpicolinate

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Compound of Interest

Compound Name: Methyl 5-amino-3-methylpicolinate

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Disclaimer: This document provides a comprehensive overview of **Methyl 5-amino-3-methylpicolinate**. It is important to note that, based on extensive searches of publicly available scientific literature and chemical databases, specific experimental data for this compound is limited. Therefore, this guide combines available information with predicted data and established methodologies for closely related compounds to provide a robust resource for researchers and drug development professionals. All predicted data and hypothetical protocols are clearly indicated.

Introduction

Methyl 5-amino-3-methylpicolinate is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structural motifs, including the aminopyridine core and the methyl ester functionality, are present in numerous biologically active compounds. This guide aims to provide a detailed account of its chemical properties, a plausible synthetic route, and a framework for its experimental characterization.

Chemical Properties

Detailed experimental physicochemical data for **Methyl 5-amino-3-methylpicolinate** is not readily available. The following table summarizes its basic identifiers and includes predicted values for key properties based on computational models and data from analogous compounds. These predicted values serve as a useful starting point for experimental design.



Property	Value	Source
IUPAC Name	Methyl 5-amino-3- methylpyridine-2-carboxylate	N/A
Synonyms	5-Amino-3-methylpicolinic acid methyl ester	N/A
CAS Number	1263059-42-2	[1]
Molecular Formula	C8H10N2O2	[2]
Molecular Weight	166.18 g/mol	[2]
Predicted pKa	Amine: ~4.5-5.5; Pyridine N: ~2-3	Estimated
Predicted logP	1.0 - 1.5	Estimated
Predicted Melting Point	110 - 130 °C	Estimated
Predicted Boiling Point	> 300 °C	Estimated
Predicted Solubility	Sparingly soluble in water; Soluble in methanol, DMSO, and chlorinated solvents.	Estimated

Spectroscopic Characterization (Predicted)

While experimental spectra for **Methyl 5-amino-3-methylpicolinate** have not been published, the expected spectroscopic features can be predicted based on its structure and data from related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The chemical shifts (δ) in a solvent like CDCl₃ are predicted as follows:

• Aromatic Protons: Two signals in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons at the C4 and C6 positions of the pyridine ring.



- Amino Group (-NH₂): A broad singlet in the range of δ 4.0-6.0 ppm, the chemical shift of which would be dependent on concentration and solvent.
- Ester Methyl Group (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm.
- Ring Methyl Group (-CH₃): A singlet around δ 2.2-2.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide information about the carbon framework of the molecule. Predicted chemical shifts are:

- Carbonyl Carbon (C=O): In the range of δ 165-170 ppm.
- Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm).
- Ester Methyl Carbon (-OCH₃): Around δ 52-55 ppm.
- Ring Methyl Carbon (-CH₃): In the aliphatic region, around δ 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for its functional groups:

- N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
- C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.
- C=C and C=N Stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.
- C-N Stretching: In the region of 1200-1350 cm⁻¹.
- C-O Stretching: In the region of 1100-1300 cm⁻¹.

Mass Spectrometry (MS)



In an electron ionization (EI) mass spectrum, the molecular ion peak [M] $^+$ would be observed at m/z = 166. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH $_3$) to give a fragment at m/z = 135, and the loss of the entire ester group (-COOCH $_3$) to give a fragment at m/z = 107. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Experimental Protocols

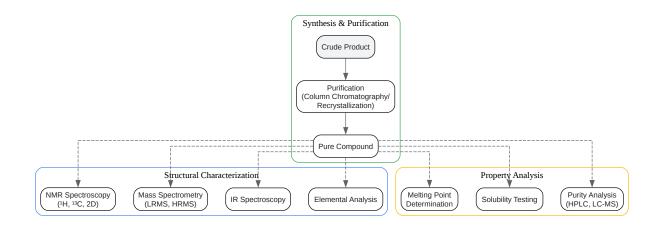
The following are proposed experimental protocols for the synthesis and characterization of **Methyl 5-amino-3-methylpicolinate** based on established chemical transformations for similar molecules.

Proposed Synthesis of Methyl 5-amino-3-methylpicolinate

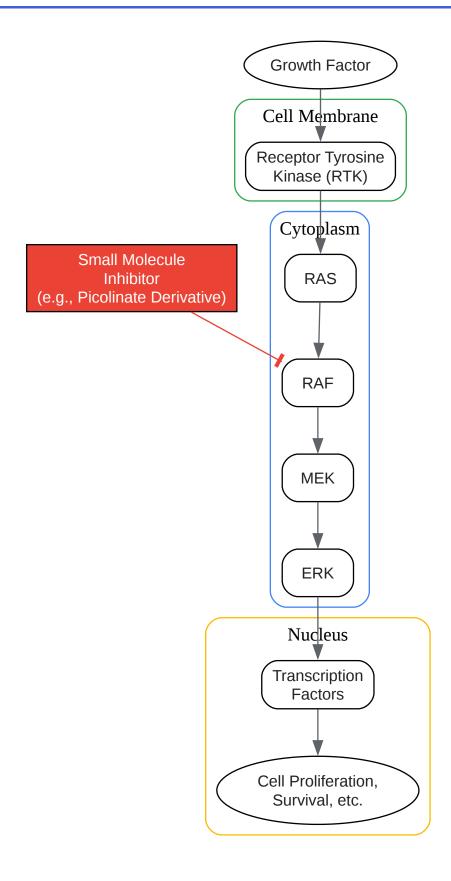
A plausible synthetic route starting from commercially available materials is outlined below. This multi-step synthesis involves nitration, halogenation, esterification, and reduction.











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References

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